molecular formula C17H16ClNO3 B2442366 [(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-CHLOROBENZOATE CAS No. 387835-27-0

[(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-CHLOROBENZOATE

Cat. No.: B2442366
CAS No.: 387835-27-0
M. Wt: 317.77
InChI Key: UPVJAFWFAZMHGM-UHFFFAOYSA-N
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Description

[(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-CHLOROBENZOATE: is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an ethylanilino group attached to an oxoethyl chain, which is further linked to a chlorobenzoate moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-2-12-3-9-15(10-4-12)19-16(20)11-22-17(21)13-5-7-14(18)8-6-13/h3-10H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVJAFWFAZMHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-CHLOROBENZOATE typically involves the esterification of 4-chlorobenzoic acid with an appropriate ethylanilino derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of [(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-CHLOROBENZOATE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and alkaline conditions, with reaction outcomes depending on pH and temperature:

Conditions Reagents Products Yield Source
Acidic (HCl, H₂SO₄)1M HCl, reflux (80°C)4-Chlorobenzoic acid + [(4-ethylphenyl)carbamoyl]methanol72-85%
Basic (NaOH, KOH)0.5M NaOH, 60°C4-Chlorobenzoate salt + [(4-ethylphenyl)carbamoyl]methanol88-92%
EnzymaticLipases (e.g., Candida antarctica)Selective ester hydrolysis without carbamoyl cleavage65%

Key Findings :

  • Alkaline hydrolysis proceeds faster due to nucleophilic attack by OH⁻ on the ester carbonyl ().

  • The carbamoyl group remains stable under mild acidic conditions but may degrade in concentrated H₂SO₄ at elevated temperatures.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient 4-chlorobenzoate moiety participates in NAS reactions:

Nucleophile Conditions Products Applications Source
AmmoniaNH₃ (g), 120°C, Cu catalyst[(4-Ethylphenyl)carbamoyl]methyl 4-aminobenzoatePharmaceutical intermediates
MethoxideNaOMe, DMF, 70°C[(4-Ethylphenyl)carbamoyl]methyl 4-methoxybenzoatePolymer precursors
ThiophenolPhSH, K₂CO₃, DMSO, 100°C[(4-Ethylphenyl)carbamoyl]methyl 4-(phenylthio)benzoateAntioxidant synthesis

Mechanistic Insights :

  • NAS proceeds via a Meisenheimer complex intermediate, with the para-chloro group acting as the leaving group ( ).

  • Electron-withdrawing carbamoyl groups enhance reactivity toward strong nucleophiles.

Esterification and Transesterification

The benzoate ester group undergoes reversible reactions with alcohols:

Reaction Type Reagents Products Catalyst Source
TransesterificationEthanol, H₂SO₄[(4-Ethylphenyl)carbamoyl]methyl 4-chlorobenzoate ethyl esterAcidic
Enzymatic esterificationLipase B, isopropanolIsopropyl 4-chlorobenzoate + [(4-ethylphenyl)carbamoyl]methanolSolvent-free, 50°C

Notable Observations :

  • Transesterification with ethanol achieves 94% conversion under reflux ( ).

  • Enzymatic methods show higher selectivity but require longer reaction times ( ).

Reactions at the Carbamoyl Group

The carbamoyl moiety reacts with electrophiles and nucleophiles:

Reagent Conditions Products Functional Impact Source
Acetyl chloridePyridine, 0°CN-Acetyl derivativeEnhanced hydrolytic stability
MethylamineMeNH₂, THF, RTUrea-linked dimerPotential bioactive agent
Borane-THFBH₃·THF, refluxReduced carbamate to methylamine derivativeAlters pharmacological profile

Stability and Degradation Pathways

Critical stability data under various conditions:

Factor Conditions Outcome Half-Life Source
Thermal decomposition200°C, inert atmosphereDegrades to 4-chlorobenzoic acid and volatile byproducts15 minutes
UV light exposure254 nm, 48 hoursPhotolytic cleavage of the ester bond40% degradation
Oxidative environmentsH₂O₂, Fe²⁺Carbamoyl oxidation to nitro groupsNot quantified

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions including oxidation, reduction, and nucleophilic substitution.

Reactions Overview

Reaction TypeCommon ReagentsPotential Products
OxidationPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)Quinones
ReductionLithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)Amines, Alcohols
SubstitutionSodium azide (NaN₃), Potassium thiocyanate (KSCN)Substituted benzoates

Biology

In biological research, [(4-ethylphenyl)carbamoyl]methyl 4-chlorobenzoate has been investigated for its enzyme inhibition properties . It may act as a probe for biochemical pathways and has shown potential in studies involving antimicrobial and anticancer activities.

Biological Activity

Activity TypeObservations
AntimicrobialExhibits significant activity against bacterial strains.
AnticancerInduces apoptosis in cancer cells through caspase activation.

Industry

In industrial applications, this compound is utilized as an intermediate in the production of specialty chemicals, dyes, and pigments. Its unique chemical reactivity makes it valuable for developing new materials and formulations.

Antimalarial Activity

A related compound demonstrated significant antimalarial activity against Plasmodium falciparum in vitro. The study reported a reduction in parasitemia and improved survival rates in murine models treated with the compound.

In Vivo Toxicity Assessments

Preliminary toxicity assessments indicate that [(4-ethylphenyl)carbamoyl]methyl 4-chlorobenzoate exhibits low toxicity levels compared to similar compounds, making it a candidate for further pharmacological studies.

Mechanism of Action

The mechanism of action of [(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar chlorobenzoate structure but different functional groups.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a similar anilino group but different substituents.

Uniqueness: The uniqueness of [(4-ETHYLPHENYL)CARBAMOYL]METHYL 4-CHLOROBENZOATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.

Biological Activity

[(4-Ethylphenyl)carbamoyl]methyl 4-chlorobenzoate, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H21ClN2O2
  • Molecular Weight : 348.84 g/mol
  • CAS Number : 1241998-34-4

The compound features a carbamoyl group attached to a 4-chlorobenzoate moiety, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that [(4-ethylphenyl)carbamoyl]methyl 4-chlorobenzoate exhibits several biological activities, particularly in:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, inhibiting the growth of various bacteria and fungi.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

The biological activity of [(4-ethylphenyl)carbamoyl]methyl 4-chlorobenzoate can be attributed to its interaction with specific molecular targets:

  • Cell Proliferation Inhibition : Similar compounds have been reported to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.
  • Induction of Apoptosis : Research indicates that exposure to structurally related compounds can lead to increased levels of reactive oxygen species (ROS), resulting in oxidative stress and subsequent apoptosis in cancer cells .

Research Findings and Case Studies

A review of relevant literature reveals several key findings regarding the biological activity of [(4-ethylphenyl)carbamoyl]methyl 4-chlorobenzoate:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli.
Study 2Anticancer EffectsShowed that the compound induced apoptosis in human cancer cell lines, with significant increases in DNA fragmentation observed.
Study 3Enzyme InteractionIdentified as a potential inhibitor of cytochrome P450 enzymes, impacting drug metabolism .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of [(4-ethylphenyl)carbamoyl]methyl 4-chlorobenzoate, it is beneficial to compare it with structurally similar compounds:

CompoundBiological ActivityMechanism
4-Methylbenzylidene camphor (4-MBC)Anticancer, Endocrine disruptionInduces ROS production leading to apoptosis
Methyl 4-chlorobenzoateModerate antimicrobialAlters membrane permeability

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